Cas no 34317-61-8 (S-Phenyl-L-cysteine)

S-Phenyl-L-cysteine structure
S-Phenyl-L-cysteine structure
商品名:S-Phenyl-L-cysteine
CAS番号:34317-61-8
MF:C9H11NO2S
メガワット:197.2541
MDL:MFCD01318758
CID:54224
PubChem ID:24877736

S-Phenyl-L-cysteine 化学的及び物理的性質

名前と識別子

    • S-Phenyl-L-cysteine
    • 3-(Phenylthio)-L-alanine
    • 4-Thia-L-homophenylalanine
    • (R)-2-Amino-3-(phenylthio)propanoic acid
    • (2R)-2-amino-3-phenylsulfanylpropanoic acid
    • H-Cys(phenyl)-OH
    • (2R)-2-amino-3-phenylthiopropanoic acid
    • (L)-2-amino-3-(phenylthio)propanoic acid
    • (R)-S-Phenylcystein
    • (R)-S-phenylcysteine
    • 3-(Phenylthio)-L-Alanine,4-Thia-L-homophenylalanine
    • 3-Phenylcysteine
    • L-Cysteine,S-phenyl
    • L-S-phenylcysteine
    • S-Phenylcysteine
    • S-Ph-L-cysteine
    • beta-Phenylcysteine
    • L-Cysteine, S-phenyl-
    • Spphenyl-L-cysteine
    • PubChem19031
    • SBB066411
    • I631
    • ST092360
    • AX8006845
    • 317S618
    • FD21309
    • SCHEMBL342512
    • S-Phenyl-L-cysteine, 97%
    • AKOS006281414
    • 34317-61-8
    • AC-10075
    • J-700245
    • XYUBQWNJDIAEES-QMMMGPOBSA-N
    • CHEMBL63062
    • HY-W020826
    • (2R)-2-ammonio-3-(phenylthio)propanoate
    • (R)-2-Amino-3-(phenylthio)propanoicacid
    • MFCD01318758
    • CS-0033656
    • AS-49032
    • DTXSID20187882
    • AKOS007930134
    • A822168
    • (R)-2-AMINO-3-(S-PHENYLTHIO)PROPANOIC ACID
    • (S)-2-AMINO-3-(S-PHENYLTHIO)PROPANOIC ACID
    • (S)-PHENYL-L-CYS
    • CYSTEINE(PHENYL)-OH
    • D-S-Phenylcysteine
    • (2R)-2-AMINO-3-(PHENYLSULFANYL)PROPANOIC ACID
    • MDL: MFCD01318758
    • インチ: 1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
    • InChIKey: XYUBQWNJDIAEES-QMMMGPOBSA-N
    • ほほえんだ: S(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]
    • BRN: 2268203

計算された属性

  • せいみつぶんしりょう: 197.05100
  • どういたいしつりょう: 197.051
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 88.6

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.2342 (rough estimate)
  • ゆうかいてん: 200 °C (dec.) (lit.)
  • ふってん: 361.5 °C at 760 mmHg
  • フラッシュポイント: 172.4 °C
  • 屈折率: 1.5270 (estimate)
  • ようかいど: 酸性水溶液(轻微),碱性水溶液(轻微)
  • PSA: 88.62000
  • LogP: 1.89090
  • ようかいせい: 使用できません
  • ひせんこうど: 10 º (c=1, 0.1N NaOH)
  • 光学活性: [α]20/D +10°, c = 1.5 in 1 M NaOH
  • 酸性度係数(pKa): 2.04±0.10(Predicted)

S-Phenyl-L-cysteine セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S37/39-S26
  • 危険物標識: Xi
  • ちょぞうじょうけん:-15°C
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38

S-Phenyl-L-cysteine 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

S-Phenyl-L-cysteine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P319690-10g
S-Phenyl-L-cysteine
34317-61-8
10g
$161.00 2023-05-17
ChemScence
CS-0033656-100g
(R)-2-Amino-3-(phenylthio)propanoic acid
34317-61-8 98.80%
100g
$639.0 2022-04-27
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55031-1g
S-Phenyl-L-cysteine, 97%
34317-61-8 97%
1g
¥538.00 2023-03-16
TRC
P319690-50g
S-Phenyl-L-cysteine
34317-61-8
50g
$666.00 2023-05-17
Fluorochem
224381-250mg
S-Phenyl-L-cysteine
34317-61-8 95%
250mg
£10.00 2022-02-28
Fluorochem
224381-1g
S-Phenyl-L-cysteine
34317-61-8 95%
1g
£23.00 2022-02-28
Apollo Scientific
OR480307-1g
S-Phenyl-L-cysteine
34317-61-8 97%
1g
£17.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VB618-10g
S-Phenyl-L-cysteine
34317-61-8 97%
10g
855CNY 2021-05-10
Aaron
AR0036B5-1g
S-Phenyl-L-cysteine
34317-61-8 97%
1g
$4.00 2025-01-21
Aaron
AR0036B5-5g
S-Phenyl-L-cysteine
34317-61-8 97%
5g
$14.00 2025-01-21

S-Phenyl-L-cysteine 合成方法

S-Phenyl-L-cysteine 関連文献

S-Phenyl-L-cysteineに関する追加情報

Recent Advances in the Study of S-Phenyl-L-cysteine (34317-61-8) in Chemical Biology and Pharmaceutical Research

S-Phenyl-L-cysteine (CAS: 34317-61-8) is a modified amino acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by the substitution of a phenyl group at the sulfur atom of L-cysteine, serves as a crucial building block in peptide synthesis, drug development, and bioconjugation strategies. Recent studies have explored its role in enhancing the stability and bioavailability of therapeutic peptides, as well as its utility in site-specific protein modifications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of S-Phenyl-L-cysteine-containing peptides. The researchers utilized advanced mass spectrometry techniques to demonstrate that the phenyl substitution significantly improves metabolic stability compared to unmodified cysteine residues. This finding has important implications for the design of peptide-based therapeutics, particularly in oncology and infectious disease applications where proteolytic degradation is a major challenge.

In the field of bioconjugation chemistry, S-Phenyl-L-cysteine (34317-61-8) has emerged as a valuable tool for creating stable thioether linkages. A recent breakthrough published in Nature Chemical Biology demonstrated its effectiveness in antibody-drug conjugate (ADC) development. The study showed that incorporation of this modified amino acid at specific sites in monoclonal antibodies allowed for controlled drug loading while maintaining antigen binding affinity. This approach addresses one of the key challenges in ADC development - achieving homogeneous drug-antibody ratios.

Structural biology studies have also benefited from the unique properties of S-Phenyl-L-cysteine. Research published in Protein Science in 2024 utilized this compound to facilitate X-ray crystallography of challenging membrane proteins. The phenyl group provided additional hydrophobic interactions that stabilized protein crystals without disrupting native conformation. This technique has been particularly valuable for structural studies of G-protein coupled receptors (GPCRs), a major class of drug targets.

From a synthetic chemistry perspective, novel methodologies for the efficient production of S-Phenyl-L-cysteine (34317-61-8) have been developed. A 2024 Organic Process Research & Development paper described an improved catalytic system for the stereoselective synthesis of this compound, achieving >99% enantiomeric excess with reduced metal catalyst loading. This advancement addresses previous challenges in large-scale production and makes the compound more accessible for pharmaceutical applications.

Looking forward, the unique chemical properties of S-Phenyl-L-cysteine position it as a key player in several emerging areas of pharmaceutical research. Current clinical trials are evaluating its incorporation into next-generation peptide therapeutics for diabetes and cardiovascular diseases. Additionally, its potential in creating more stable protein-based biosensors and diagnostic tools is being actively explored. As our understanding of this versatile building block continues to grow, we anticipate seeing its application expand into novel therapeutic modalities and advanced drug delivery systems.

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